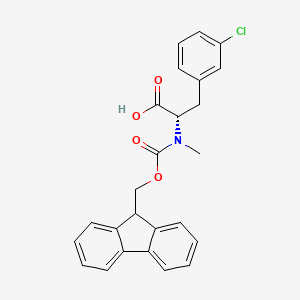
1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one
概要
説明
1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one is an organic compound with the molecular formula C({19})H({22})O(_{3}) It is characterized by two hydroxy groups and two methylphenyl groups attached to a pentan-3-one backbone
準備方法
Synthetic Routes and Reaction Conditions
1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one can be synthesized through a multi-step organic synthesis process. One common method involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 5-hydroxy-2-methylbenzaldehyde with acetone under basic conditions to form an intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bonds, forming the desired this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 1,5-bis(5-oxo-2-methylphenyl)pentan-3-one.
Reduction: Formation of 1,5-bis(5-hydroxy-2-methylphenyl)pentan-3-ol.
Substitution: Formation of 1,5-bis(5-alkoxy-2-methylphenyl)pentan-3-one or 1,5-bis(5-acetoxy-2-methylphenyl)pentan-3-one.
科学的研究の応用
1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用機序
The mechanism of action of 1,5-bis(5-hydroxy-2-methylphenyl)pentan-3-one involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
1,5-Bis(4-hydroxyphenyl)pentan-3-one: Similar structure but lacks the methyl groups, which can affect its reactivity and biological activity.
1,5-Bis(5-hydroxy-2-ethylphenyl)pentan-3-one: Contains ethyl groups instead of methyl groups, leading to different steric and electronic effects.
Uniqueness
1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one is unique due to the presence of both hydroxy and methyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
1,5-bis(5-hydroxy-2-methylphenyl)pentan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-13-3-7-18(21)11-15(13)5-9-17(20)10-6-16-12-19(22)8-4-14(16)2/h3-4,7-8,11-12,21-22H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSGJKMKNAOSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CCC(=O)CCC2=C(C=CC(=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(9R)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B8090042.png)


![methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B8090066.png)






![2-bromo-11H-benzo[a]carbazole](/img/structure/B8090130.png)
